trans-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75) is a synthetic compound classified as a fatty acid synthase (FAS) inhibitor. [, ] FAS is a crucial multi-enzyme complex responsible for the de novo biosynthesis of fatty acids, playing a vital role in various cellular processes, including energy storage, membrane synthesis, and signaling. [, ] C75 has garnered significant attention in scientific research due to its ability to inhibit FAS activity, making it a valuable tool for investigating the role of fatty acid metabolism in various biological processes and disease models. [, , ]
C75 exerts its effects by inhibiting FAS, the primary enzyme responsible for de novo fatty acid synthesis. [, ] This inhibition leads to the accumulation of malonyl-CoA, a precursor for fatty acid synthesis, and a decrease in the production of fatty acids. [, ] The accumulation of malonyl-CoA has been proposed as a key mechanism by which C75 influences energy balance, potentially by acting as a signaling molecule in the hypothalamus. [, ] Studies suggest that C75's anorexic effects might be mediated through its interaction with the mammalian target of rapamycin complex 1 (mTORC1) pathway in the central nervous system. []
Cancer Research: C75 has demonstrated potential as an anti-cancer agent in various cancer cell lines, including breast, pancreatic, and lymphoma cells. [, , ] Its anti-tumor effects are attributed to its ability to inhibit FAS, which is often overexpressed in cancer cells. [, ] Research suggests that C75 induces apoptosis in cancer cells and may enhance the efficacy of other cancer therapies. [, ]
Metabolic Disorders: Studies have explored the potential of C75 in addressing metabolic disorders, such as obesity. [, , ] C75 administration has been shown to reduce food intake and body weight in rodent models, suggesting its potential as an anti-obesity agent. [, , ] This effect is attributed to its action on hypothalamic neuropeptide systems involved in regulating feeding behavior. [, ]
Immunology: Research indicates that C75 possesses immunosuppressive properties, particularly in suppressing T cell responses. [] This suggests its potential application in the context of organ transplantation and autoimmune diseases. []
Fibrosis: Studies have shown that C75 can inhibit profibrotic TGFβ signaling, suggesting its potential use in treating fibrotic diseases. []
Further elucidating the mechanism of action of C75: While its role as an FAS inhibitor is well-established, understanding the intricate details of its interaction with other cellular pathways, such as mTORC1, will be crucial for its potential therapeutic development. []
Investigating its therapeutic potential in various diseases: Preclinical studies have shown promising results in various disease models, including cancer, obesity, and fibrosis. [, , , ] Further research, including clinical trials, is needed to assess its safety and efficacy in humans.
Exploring combination therapies: Investigating the synergistic effects of C75 with existing therapies, such as chemotherapy or immunotherapy, could offer new treatment strategies for complex diseases like cancer. []
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4